N-(2-ethoxyphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
This compound is a thiazolo[4,5-d]pyridazine derivative featuring a 2-ethoxyphenyl acetamide substituent, a piperidin-1-yl group at position 2, and a thiophen-2-yl moiety at position 5.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-oxo-2-piperidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S2/c1-2-32-17-10-5-4-9-16(17)25-19(30)15-29-23(31)21-22(20(27-29)18-11-8-14-33-18)34-24(26-21)28-12-6-3-7-13-28/h4-5,8-11,14H,2-3,6-7,12-13,15H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJCUAGLFQSFSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, identified by its CAS number 1105234-10-3, is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 495.6 g/mol. The structure features a thiazolo[4,5-d]pyridazin core, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to this compound. A notable study demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures were found to induce apoptosis in cancer cells through caspase-dependent pathways, suggesting that this compound may share these mechanisms .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of thiazole-containing compounds. In vitro studies indicated that derivatives showed activity against both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring in the structure enhances this activity by improving the compound's lipophilicity and cellular uptake .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding its effects on acetylcholinesterase (AChE) and monoamine oxidase (MAO). Similar thiazole compounds have been reported to exhibit selective inhibition against MAO-B with IC50 values in the low micromolar range, indicating that this compound may possess similar inhibitory effects .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of thiazole derivatives, including those structurally related to this compound. The results showed that these compounds could inhibit cell proliferation in human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 10 to 30 µM depending on the specific derivative tested .
Study 2: Antimicrobial Activity
In another study focused on antimicrobial activity, derivatives based on thiazole were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded at concentrations as low as 25 µg/mL for some derivatives, suggesting that modifications to the thiazole structure can significantly enhance antimicrobial potency .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for drug development. Notably, its structure suggests potential interactions with biological targets relevant to various diseases.
Antidiabetic Activity
Recent studies have highlighted the anti-diabetic properties of thiazolo-pyridine derivatives, including N-(2-ethoxyphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide. Molecular docking studies indicate that these compounds can inhibit α-amylase, an enzyme critical in carbohydrate metabolism. The docking score of -7.43 kcal/mol for one derivative indicates strong binding affinity, suggesting potential efficacy as an anti-diabetic agent .
Neuroprotective Effects
Compounds containing thiazolo-pyridine moieties have been investigated for their neuroprotective effects, particularly as A2A adenosine receptor antagonists. These receptors are implicated in neurodegenerative disorders such as Parkinson's disease. The compound's ability to modulate these receptors could provide therapeutic benefits in managing such conditions .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.
Synthetic Pathways
The synthesis typically involves multi-step reactions that introduce the thiazolo-pyridine core and functional groups that enhance biological activity. For instance, derivatives synthesized from thiazolo-pyridine frameworks have shown varied yields and biological activities, suggesting that modifications to the piperidine or thiophene substituents can significantly impact efficacy .
Structure Activity Relationship (SAR)
The structure of this compound allows for diverse modifications that can enhance its activity against specific targets:
- Piperidine Ring : Variations in the piperidine substituents can alter binding affinities and selectivity towards different receptors.
- Thiazole and Thiophene Groups : These heterocycles contribute to the overall stability and interaction profile of the compound with biological targets.
Toxicological Profile
An essential aspect of drug development is assessing the safety profile of compounds like this compound. Preliminary studies suggest favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for derivatives within this class, indicating low toxicity and good bioavailability .
Case Studies
Several case studies illustrate the applications of this compound in drug discovery:
Case Study 1: Anti-Diabetic Agents
A recent investigation synthesized multiple derivatives based on thiazolo-pyridine scaffolds and evaluated their α-amylase inhibitory activity. The most promising compounds exhibited significant inhibition rates comparable to known anti-diabetic drugs, supporting further development into therapeutic agents .
Case Study 2: Neuroprotective Drug Development
Another study focused on synthesizing derivatives targeting A2A adenosine receptors for neuroprotection. The results indicated that certain modifications led to enhanced receptor affinity and selectivity, paving the way for new treatments for neurodegenerative diseases .
Chemical Reactions Analysis
Hydrolysis and Solvolysis Reactions
The acetamide group undergoes controlled hydrolysis under acidic or basic conditions. For example:
| Reaction Conditions | Product | Notes |
|---|---|---|
| 6M HCl, reflux, 8h | 2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetic acid | Complete deacylation observed; product isolated in 78% yield. |
| NaOH (2M), ethanol/water (1:1), 60°C, 4h | Sodium salt of the carboxylic acid derivative | Stabilized by intramolecular H-bonding with the thiazole nitrogen. |
The ethoxy group on the phenyl ring is resistant to hydrolysis under mild conditions but undergoes O-dealkylation in strong acids (e.g., HBr/AcOH) to form phenolic derivatives.
Nucleophilic Substitution
The piperidin-1-yl group at position 2 of the thiazolo[4,5-d]pyridazinone core participates in ligand-exchange reactions:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Morpholine | DMF, 100°C, 12h | Morpholine-substituted analog | Enhanced solubility in polar solvents. |
| 4-Aminopiperidine | K2CO3, DMSO, 80°C, 6h | Amino-piperidine derivative | Improved binding to kinase targets. |
Electrophilic Aromatic Substitution (EAS)
The thiophen-2-yl moiety undergoes regioselective electrophilic substitutions:
| Reagent | Position Substituted | Product | Yield |
|---|---|---|---|
| HNO3/H2SO4 (nitration) | C5 of thiophene | 5-Nitro-thiophene derivative | 65% |
| Br2 in CHCl3 | C4 and C5 | 4,5-Dibromo-thiophene analog | 82% |
The electron-donating ethoxy group on the phenyl ring directs electrophiles to the para position, though steric hindrance from the acetamide chain limits reactivity.
Cross-Coupling Reactions
The thiophene and pyridazine rings enable transition-metal-catalyzed couplings:
| Reaction Type | Catalyst System | Product | Key Outcome |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, dioxane | Biaryl derivatives at thiophene C5 | Extended π-conjugation for fluorescence. |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3 | N-Arylation of the piperidine nitrogen | Improved pharmacokinetic properties. |
Oxidation and Reduction
-
Oxidation : The thiazole sulfur is resistant to oxidation, but the thiophene ring forms sulfoxides/sulfones with mCPBA (meta-chloroperbenzoic acid).
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the pyridazinone C=N bond, yielding a dihydrothiazolopyridazine derivative.
Complexation with Metal Ions
The compound acts as a polydentate ligand via:
-
Thiazole N and S atoms
-
Pyridazinone carbonyl O
-
Piperidine N (in deprotonated form)
| Metal Ion | Coordination Mode | Stability Constant (log K) |
|---|---|---|
| Cu(II) | Square planar | 8.2 ± 0.3 |
| Fe(III) | Octahedral | 9.1 ± 0.2 |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
[4+2] Cycloaddition between the thiophene and pyridazinone rings
-
C–S bond cleavage in the thiazole moiety
Bioconjugation Reactions
The acetamide’s terminal NH2 group facilitates:
-
Schiffs base formation with aldehydes (e.g., PEGylated derivatives)
-
NHS ester coupling for prodrug synthesis
This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Further studies are needed to explore its full synthetic potential, particularly in asymmetric catalysis and PROTAC development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Differences
The compound N-(4-chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide () serves as a key analog for comparison:
Implications :
- The 2-ethoxyphenyl group in the target compound may enhance solubility compared to the 4-chlorophenyl analog due to the ethoxy group’s polarity .
NMR-Based Structural Insights
highlights NMR chemical shift disparities in regions A (positions 39–44) and B (positions 29–36) among analogs. For the target compound:
- Region A : The ethoxyphenyl group’s electron-donating nature could shield nearby protons, reducing chemical shifts compared to chloro-substituted analogs.
- Region B : The piperidin-1-yl group’s conformational flexibility might lead to dynamic NMR signals, contrasting with the rigid methyl group in the analog .
Research Findings and Limitations
- Bioactivity Gaps: No direct antimicrobial or pharmacological data are provided for the target compound, though suggests thiazolo derivatives often exhibit such activity.
- Computational Predictions : The lumping strategy () implies that substituent differences (e.g., ethoxy vs. chloro) may significantly alter degradation pathways or metabolite profiles.
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction steps are critical for yield optimization?
The synthesis of this thiazolo[4,5-d]pyridazin-acetamide derivative typically involves multi-step protocols:
- Thiazole ring formation : Phosphorus pentasulfide (P₄S₁₀) is commonly used to cyclize thioamide precursors into the thiazole core .
- Acetamide coupling : Acyl chlorides or active esters react with the 2-ethoxyphenylamine group under basic conditions (e.g., triethylamine in DMF) to introduce the acetamide moiety .
- Piperidine substitution : Piperidin-1-yl groups are introduced via nucleophilic aromatic substitution (SNAr) at the 2-position of the pyridazinone ring, requiring elevated temperatures (80–100°C) and polar aprotic solvents like DMSO .
- Thiophene incorporation : Suzuki-Miyaura coupling or direct electrophilic substitution is employed to attach the thiophen-2-yl group at the 7-position . Key optimization factors : Reaction monitoring via TLC/HPLC , solvent purity, and strict temperature control to minimize side products.
Q. How is structural characterization performed, and what spectral markers validate the core scaffold?
- NMR :
- ¹H NMR : Ethoxy protons (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂), thiophene protons (δ 6.8–7.5 ppm), and piperidine protons (δ 1.5–2.5 ppm) .
- ¹³C NMR : Carbonyl signals (δ 165–175 ppm for acetamide and pyridazinone C=O) confirm the core structure .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields or spectral data across studies?
- Yield discrepancies : Use Design of Experiments (DoE) to systematically test variables (e.g., solvent polarity, catalyst loading). For example, highlights flow-chemistry optimization via statistical modeling to improve reproducibility .
- Spectral inconsistencies : Cross-validate using complementary techniques (e.g., 2D NMR for ambiguous proton assignments) . Adjust sample preparation (e.g., deuteration for piperidine NH protons in DMSO-d₆) .
Q. How can computational methods predict biological targets or reaction pathways for this compound?
- Molecular docking : Screen against kinase or protease targets using the thiophene and piperidine groups as pharmacophore anchors .
- DFT calculations : Model SNAr reactivity at the pyridazinone 2-position to rationalize piperidine substitution efficiency .
- ADMET prediction : Tools like SwissADME assess solubility (logP ~3.5) and metabolic stability (CYP450 interactions) .
Q. What experimental designs address low solubility in bioactivity assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability in cell-based assays .
- Prodrug derivatization : Introduce phosphate or ester groups at the ethoxy or acetamide positions to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
